![molecular formula C15H18N4O2 B3020443 N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034339-61-0](/img/structure/B3020443.png)

N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

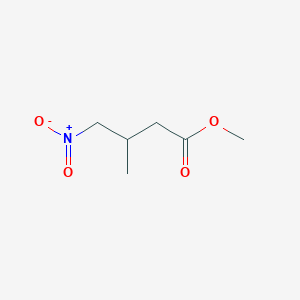

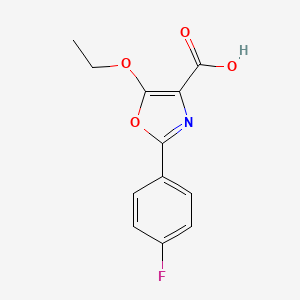

N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound that likely belongs to a class of heterocyclic compounds featuring a pyrazolo[1,5-a]pyridine core structure. This core is a fused bicyclic ring system combining pyrazole and pyridine rings. The compound also contains a piperidine moiety, which is a six-membered ring containing nitrogen, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The presence of these functional groups suggests that the compound could serve as a versatile intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the pyrazole ring followed by the introduction of the piperidine and acetamide functionalities. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines to afford the target compounds . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by NMR spectroscopy and HRMS investigation, as seen in the synthesis of related pyrazole carboxylates . The structure of this compound would likely be confirmed using similar analytical techniques, providing insights into the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions Analysis

Compounds with the pyrazolo[1,5-a]pyridine core are versatile intermediates in heterocyclic synthesis. They can undergo various chemical reactions, such as condensation with activated carbonyl groups to form new N-fused heterocycles , or react with arylaldehydes and malononitrile to prepare novel derivatives . The specific chemical reactions of this compound would depend on the reactivity of the functional groups present in the molecule.

Physical and Chemical Properties Analysis

Wirkmechanismus

Target of Action

The primary target of N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division .

Pharmacokinetics

The compound’s efficacy against various cell lines suggests it has sufficient bioavailability .

Result of Action

The compound’s action results in significant inhibition of cell growth . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11(20)17-12-5-8-19-14(9-12)13(10-16-19)15(21)18-6-3-2-4-7-18/h5,8-10H,2-4,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUPXBLDLWUBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxybenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B3020360.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)

![4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3020377.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)